

5-HETE Receptors and Their Downstream Effects: A Technical Guide

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Compound of Interest

Compound Name: 5-Hete

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-hydroxyeicosatetraenoic acid (**5-HETE**) receptors, their signaling mechanisms, and their diverse downstream effects. The information presented herein is intended to serve as a valuable resource for researchers and professionals involved in the fields of inflammation, cancer biology, and drug discovery.

Introduction to 5-HETE and its Receptors

5-HETE is a bioactive eicosanoid, a signaling molecule derived from the metabolism of arachidonic acid by the 5-lipoxygenase (5-LOX) enzyme.^{[1][2][3]} It plays a crucial role in a variety of physiological and pathological processes, including inflammation, immune responses, and cancer progression.^{[1][2][4]} The biological effects of **5-HETE** and its more potent metabolite, 5-oxo-eicosatetraenoic acid (5-oxo-ETE), are primarily mediated through specific G protein-coupled receptors (GPCRs).^[4] The two principal receptors identified to date are the oxoeicosanoid receptor 1 (OXER1) and G protein-coupled receptor 31 (GPR31).^{[5][6]}

Quantitative Ligand-Receptor Interaction Data

The binding affinities and functional potencies of various ligands for OXER1 and GPR31 are summarized in the tables below. This quantitative data is essential for understanding the specific interactions that drive downstream signaling events.

Table 1: Ligand Binding Affinities (Kd) for **5-HETE** Receptors

Receptor	Ligand	Cell Type/System	Kd (nM)	Reference(s)
GPR31	12(S)-HETE	CHO cells transfected with GPR31	4.87	[7]
GPR31	12(S)-[3H]HETE	CHO cells transfected with GPR31	4.8 ± 0.12	[7]

Table 2: Functional Potencies (EC50/IC50) of Ligands for **5-HETE** Receptors

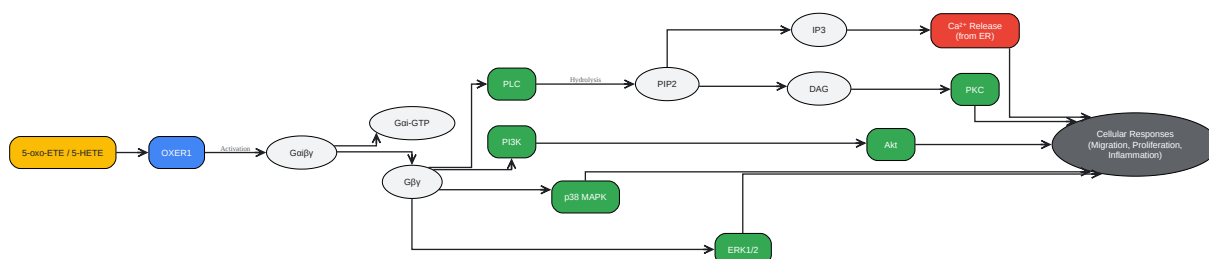
Receptor	Ligand	Assay	Cell Type/System	EC50/IC50 (nM)	Reference(s)
GPR31	12(S)-HETE	GTPyS Coupling	Membranes of GPR31-transfected CHO cells	0.28 ± 1.26	[7]
GPR31	15(S)-HETE	GTPyS Binding	42	[3]	
GPR31	5(S)-HETE	GTPyS Binding	390	[3]	
OXER1	5-oxo-EETE	Actin Polymerization	Feline Eosinophils	0.7	[8]
OXER1	5-oxo-12-HETE	Calcium Mobilization Inhibition	Neutrophils	IC50: 500	[9]
OXER1	8-trans-5-oxo-12-HETE	Calcium Mobilization Inhibition	Neutrophils	IC50: 2500	[9]

Signaling Pathways of 5-HETE Receptors

Activation of OXER1 and GPR31 by their respective ligands initiates a cascade of intracellular signaling events that ultimately dictate the cellular response.

OXER1 Signaling

OXER1 is primarily coupled to the G α i subfamily of G proteins.[6][10] Upon ligand binding, the G protein complex dissociates into its G α i and G β γ subunits. The G β γ subunit appears to be the primary mediator of downstream signaling.[6]



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Caption: OXER1 signaling cascade.

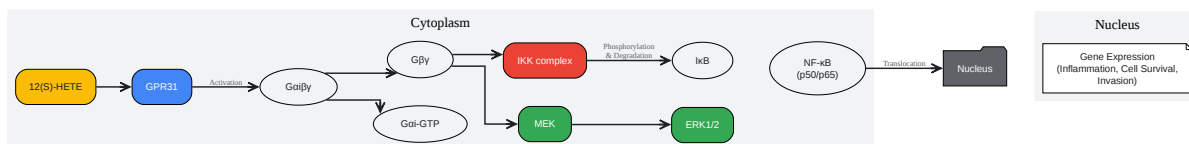
Key downstream signaling pathways activated by OXER1 include:

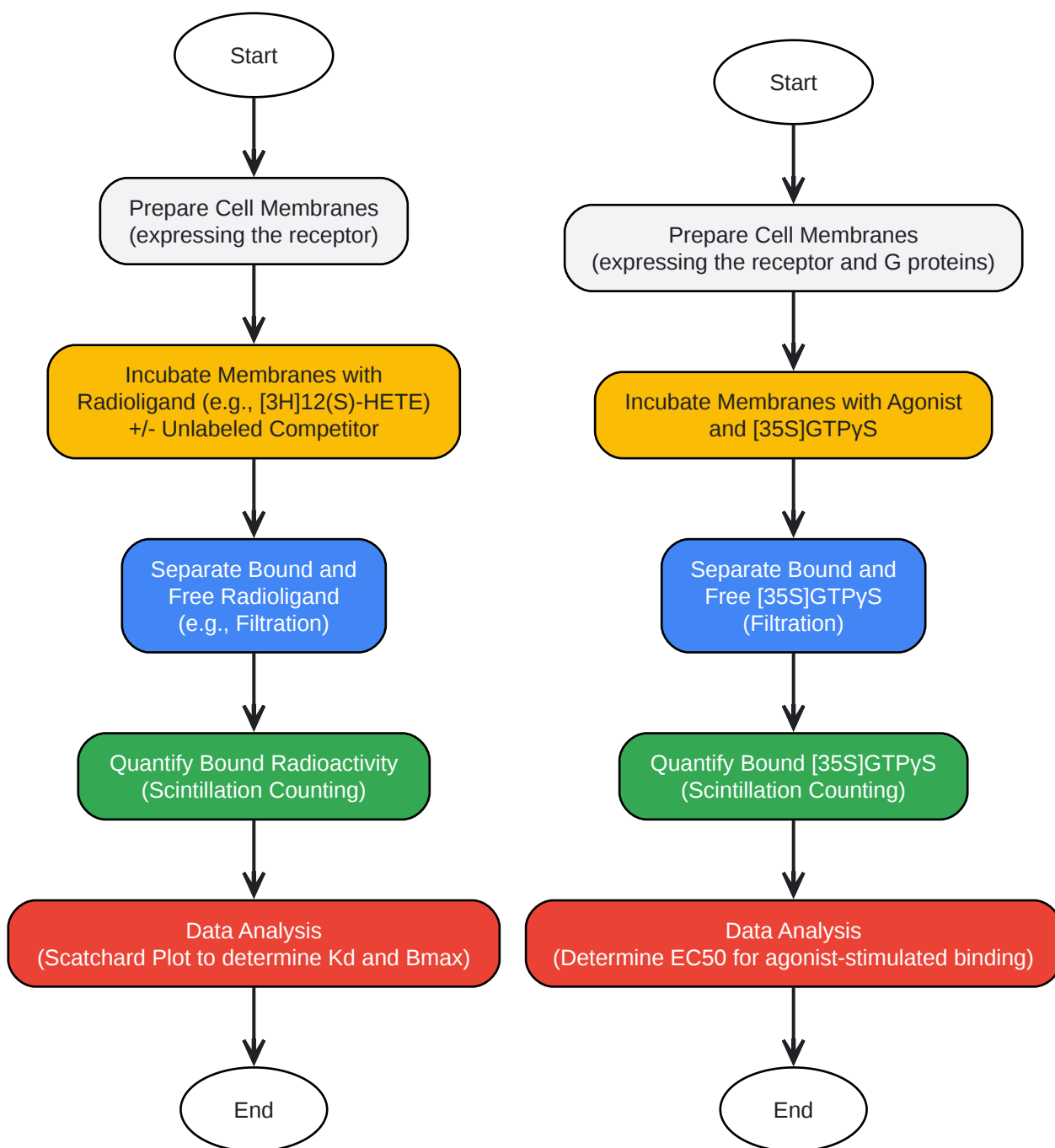
- **Phospholipase C (PLC) Activation:** Leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC).

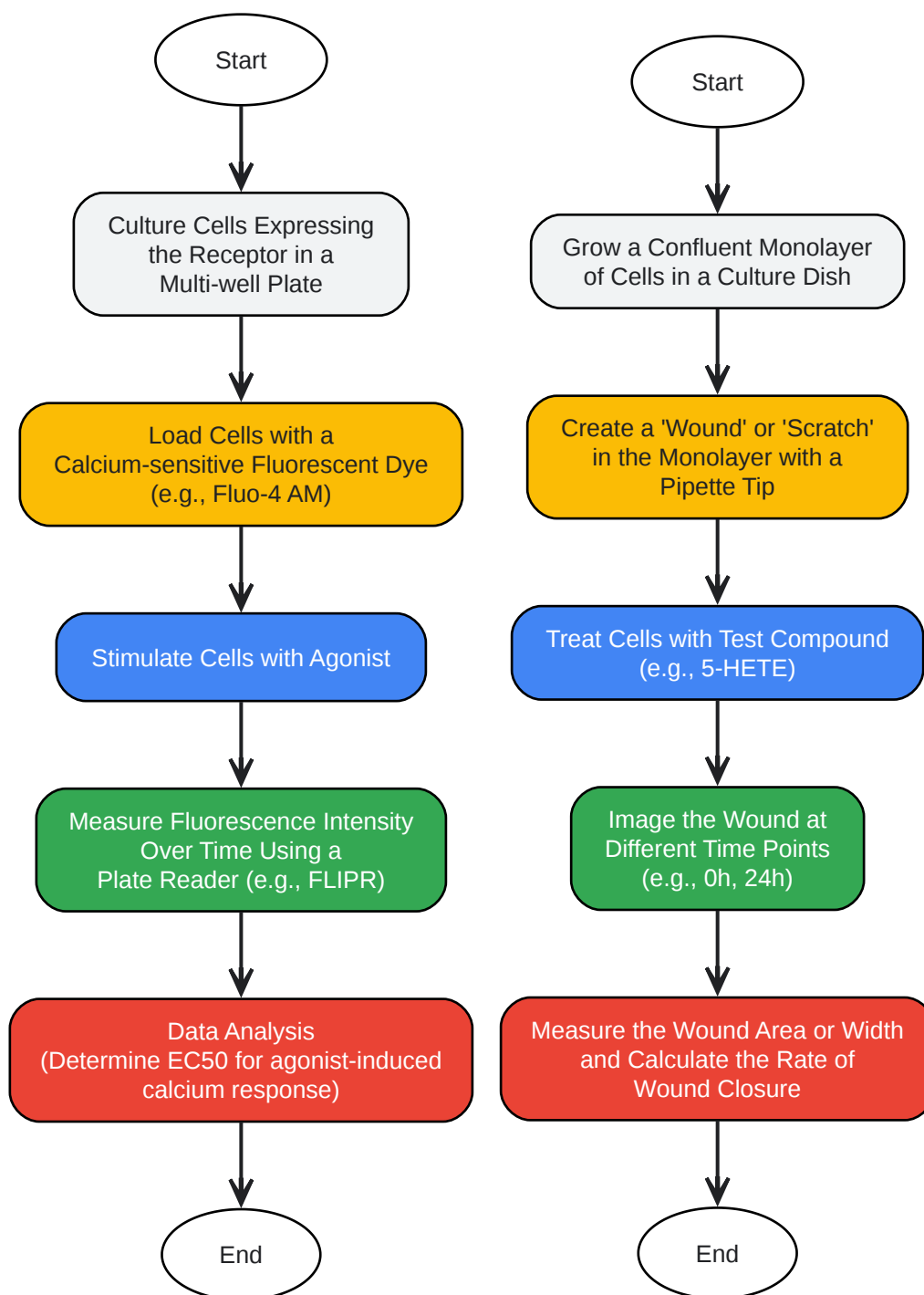
- Phosphoinositide 3-kinase (PI3K)/Akt Pathway: This pathway is crucial for cell survival and proliferation.
- Mitogen-Activated Protein Kinase (MAPK) Pathways: Including the activation of p38 MAPK and ERK1/2, which are involved in inflammation, cell growth, and differentiation.

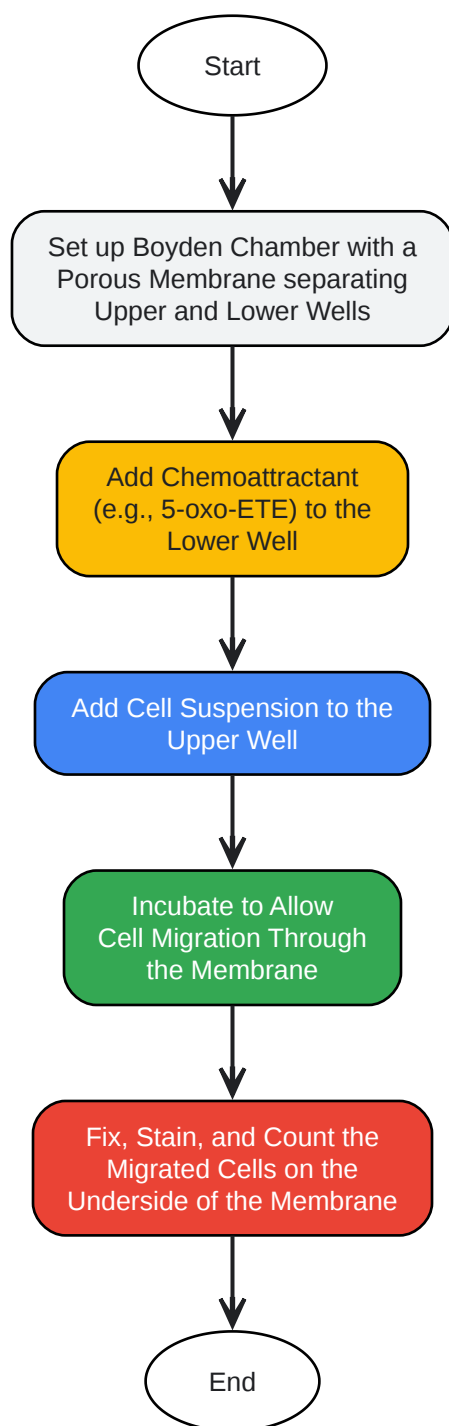
GPR31 Signaling

GPR31 is a high-affinity receptor for 12(S)-HETE and signals through G α i.[3][11] Its activation leads to the stimulation of the MEK-ERK1/2 and NF- κ B pathways.[3][7] Unlike OXER1, GPR31 activation does not typically induce an increase in intracellular calcium concentration.[3]









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